6-Isopropylquinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Isopropylquinoline, often involves strategies such as the Pictet-Spengler reaction, Bischler-Napieralski reaction, and metal-catalyzed reactions to construct the quinoline core. For instance, Jagtap et al. (2005) described the synthesis of isoquinolinones through base-promoted condensation reactions, showcasing a method that could be adapted for 6-Isopropylquinoline synthesis (Jagtap et al., 2005). Similarly, methodologies involving C-H activation and subsequent cyclization, as presented by Ling Li et al. (2008), provide a low-temperature route for synthesizing polycyclic isoquinoline derivatives, indicating potential pathways for synthesizing 6-Isopropylquinoline (Ling Li et al., 2008).
Molecular Structure Analysis
The molecular structure of 6-Isopropylquinoline features a quinoline core with an isopropyl group at the 6-position. This structural motif contributes to the compound's unique electronic and steric properties, influencing its reactivity and interaction with other molecules. The synthesis and structural elucidation of related isoquinoline compounds, as reviewed by Chrzanowska et al. (2016), highlight the diverse methodologies available for constructing and analyzing the molecular structures of quinoline derivatives (Chrzanowska et al., 2016).
Chemical Reactions and Properties
6-Isopropylquinoline participates in various chemical reactions characteristic of the quinoline moiety. Reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling are common. The compound's isopropyl group can influence its reactivity, directing the course of these reactions. For example, the work by Zheng et al. (2012) on the synthesis of isoquinolines via a three-component cascade reaction demonstrates the type of chemical transformations that 6-Isopropylquinoline could undergo (Zheng et al., 2012).
Scientific Research Applications
Anti-Tumor Activity : Compound 6, an isoquinoline derivative, has been synthesized and tested for anti-tumor activity. It showed high therapeutic efficacy, well tolerance, and low systemic toxicity, suggesting promise as an anti-tumor drug lead (Gao et al., 2015).
Therapeutic Potential in Drug Design : Isoquinoline alkaloids, including 6-Isopropylquinoline derivatives, exhibit significant pharmacological properties, such as potential anticancer properties. They are being studied for their binding aspects with nucleic acids, aiding in the design of new drugs (Bhadra & Kumar, 2011).
Applied Biological and Physicochemical Activity : Isoquinoline alkaloids, like 6-Isopropylquinoline, have been evaluated for their physicochemical, photoprotection, antioxidant capacity, and toxicity. They show potential as antibacterial agents and in antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).
Quantum Entanglement in Cancer Diagnosis : An analytical model involving a moving nano molecule related to 6-Isopropylquinoline has been studied for its interaction with a two-mode field. This study focuses on diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
Latent Malaria Treatment : 8-Aminoquinoline therapy, closely related to the 6-Isopropylquinoline structure, has been significant in treating latent malaria. This research provides insights into the scientific, clinical, and public health implications of 8-aminoquinolines (Baird, 2019).
Antimicrobial and Antitumor Activities : Isoquinoline N-oxides alkaloids, including derivatives of 6-Isopropylquinoline, have shown confirmed antimicrobial, antibacterial, and antitumor activities. They are considered important sources of leads for drug discovery (Dembitsky et al., 2015).
Inhibition of Tubulin Polymerization : Studies indicate that isoquinoline derivatives are significant in inhibiting tubulin polymerization, a mode of action for certain cytostatics. This reveals their potential role in cancer treatment (Gastpar et al., 1998).
Safety And Hazards
6-Isopropylquinoline is classified as having acute toxicity, both orally (Category 4) and dermally (Category 3) . It is harmful if swallowed and toxic in contact with skin . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .
properties
IUPAC Name |
6-propan-2-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCQEIXYLHACJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047465 | |
Record name | 6-(1-Methylethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an earthy, woody odor; [Bedoukian Research MSDS] | |
Record name | 6-Isopropylquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 6-Isopropylquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6-Isopropylquinoline | |
CAS RN |
135-79-5 | |
Record name | 6-Isopropylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Isopropylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 6-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-(1-Methylethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(isopropyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-ISOPROPYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GE3N8WV7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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